molecular formula C18H16Cl2O2 B3974989 4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-1(2H)-naphthalenone

4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-1(2H)-naphthalenone

Cat. No. B3974989
M. Wt: 335.2 g/mol
InChI Key: PUEAGHXEYGPJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-1(2H)-naphthalenone, also known as WIN 35,428, is a chemical compound that belongs to the family of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of WIN 35,428 are discussed in

Mechanism of Action

4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-1(2H)-naphthalenone 35,428 acts as a potent and selective dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances dopamine neurotransmission and produces its pharmacological effects.
Biochemical and Physiological Effects:
This compound 35,428 has been shown to produce a wide range of biochemical and physiological effects in preclinical studies. These include increased locomotor activity, enhanced cognitive function, and decreased drug-seeking behavior in animal models of addiction. It has also been shown to increase dopamine release in the brain and to enhance the activity of dopamine neurons in the ventral tegmental area and substantia nigra.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-1(2H)-naphthalenone 35,428 in lab experiments include its high potency and selectivity as a dopamine reuptake inhibitor, its well-established mechanism of action, and its potential therapeutic applications in various neurological and psychiatric disorders. The limitations of using this compound 35,428 in lab experiments include its potential toxicity and side effects, as well as the need for further research to fully understand its pharmacological effects.

Future Directions

There are several potential future directions for research on 4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-1(2H)-naphthalenone 35,428. These include further studies on its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, ADHD, and substance abuse disorders. Additionally, further research is needed to fully understand its pharmacological effects, including its potential toxicity and side effects. Finally, there is a need for the development of more selective and potent dopamine reuptake inhibitors that can be used as research tools in neuroscience and pharmacology.

Scientific Research Applications

4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-1(2H)-naphthalenone 35,428 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. It has also been studied for its potential use as a research tool in neuroscience and pharmacology.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-7-ethoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O2/c1-2-22-12-4-5-14-13(6-8-18(21)15(14)10-12)11-3-7-16(19)17(20)9-11/h3-5,7,9-10,13H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEAGHXEYGPJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(CCC2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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